3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide
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Overview
Description
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide is an organic compound that features a benzamide core substituted with an amino group, a benzo[d][1,3]dioxole moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Amination: The introduction of the amino group can be carried out using nitration followed by reduction. For instance, nitration of the benzo[d][1,3]dioxole derivative followed by catalytic hydrogenation can yield the desired amino compound.
Amidation: The final step involves the formation of the benzamide linkage. This can be achieved by reacting the amino-benzo[d][1,3]dioxole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A structural motif found in many natural products and synthetic compounds with diverse biological activities.
4-Methylbenzamide: A simple benzamide derivative used in various chemical syntheses.
3-Aminobenzamide: An amino-substituted benzamide with applications in medicinal chemistry.
Uniqueness
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide is unique due to the combination of the benzo[d][1,3]dioxole moiety and the 4-methylbenzamide core, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-9-2-3-10(6-12(9)16)15(18)17-11-4-5-13-14(7-11)20-8-19-13/h2-7H,8,16H2,1H3,(H,17,18) |
InChI Key |
JNGHMKNOIVQLPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
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